molecular formula C16H16N2S B2819477 1-[(4-methylphenyl)methyl]-2-(methylsulfanyl)-1H-1,3-benzodiazole CAS No. 708998-52-1

1-[(4-methylphenyl)methyl]-2-(methylsulfanyl)-1H-1,3-benzodiazole

Cat. No.: B2819477
CAS No.: 708998-52-1
M. Wt: 268.38
InChI Key: VKWJXVPDCLRBKG-UHFFFAOYSA-N
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Description

1-[(4-Methylphenyl)methyl]-2-(methylsulfanyl)-1H-1,3-benzodiazole is a benzimidazole derivative characterized by a 4-methylbenzyl substitution at the N1 position and a methylsulfanyl (SCH₃) group at the C2 position of the benzimidazole core. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its versatility in binding biological targets, such as enzymes and receptors, via hydrogen bonding and π-π interactions .

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-2-methylsulfanylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c1-12-7-9-13(10-8-12)11-18-15-6-4-3-5-14(15)17-16(18)19-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWJXVPDCLRBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methylphenyl)methyl]-2-(methylsulfanyl)-1H-1,3-benzodiazole typically involves the reaction of 4-methylbenzyl chloride with 2-mercaptobenzimidazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-methylphenyl)methyl]-2-(methylsulfanyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Nitric acid, halogens

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Amines

    Substitution: Nitrobenzodiazole, halogenated benzodiazole

Scientific Research Applications

Anticancer Activity

Research indicates that benzodiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 1-[(4-methylphenyl)methyl]-2-(methylsulfanyl)-1H-1,3-benzodiazole can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable case study demonstrated that derivatives with methylsulfanyl substitutions enhanced cytotoxicity against breast cancer cells (MDA-MB-231) while sparing non-cancerous cells (MCF-10A) .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In vitro studies have revealed that certain benzodiazole derivatives possess potent antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Pesticidal Activity

The structural characteristics of this compound suggest potential use as a pesticide. Research has shown that related compounds can act as effective fungicides and insecticides, providing a viable option for crop protection. Field trials have demonstrated significant reductions in pest populations when treated with formulations containing benzodiazole derivatives.

Photostability and Luminescence

In materials science, the incorporation of benzodiazole compounds into polymer matrices has been studied for enhancing photostability and luminescent properties. For example, the addition of this compound to polymer films has resulted in improved resistance to UV degradation while maintaining luminescent efficiency.

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer ActivityEnhanced cytotoxicity on cancer cells
Antimicrobial PropertiesEffective against various bacterial strains
AgriculturePesticidal ActivitySignificant reduction in pest populations
Materials SciencePhotostability and LuminescenceImproved UV resistance in polymer films

Mechanism of Action

The mechanism of action of 1-[(4-methylphenyl)methyl]-2-(methylsulfanyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations at the N1 Position

The N1 position of benzimidazoles is frequently modified to tune physicochemical and pharmacological properties. Key analogs include:

Compound Name N1 Substituent C2 Substituent Key Properties/Activities Reference ID
1-[(4-Methylphenyl)methyl]-2-(methylsulfanyl)-1H-1,3-benzodiazole 4-Methylbenzyl SCH₃ Enhanced lipophilicity Target
1-[(2-Methylphenyl)methyl]-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole 2-Methylbenzyl OCH₂(4-methylphenyl) Improved solubility due to ether linkage
1-[(4-Fluorophenyl)methyl]-2-(trifluoromethyl)-1H-1,3-benzodiazole 4-Fluorobenzyl CF₃ Increased electronegativity; antiviral potential
1-(3-Chlorobenzyl)-2-(2,4-dichlorostyryl)-1H-1,3-benzodiazole 3-Chlorobenzyl Styryl (Cl-substituted) Antifungal activity; extended conjugation

Key Observations :

  • 4-Methylbenzyl (target compound) vs. 4-Fluorobenzyl (): Fluorine introduces electronegativity and metabolic resistance, whereas the methyl group prioritizes lipophilicity.
  • 2-Methylbenzyl (): Steric hindrance from the ortho-methyl group may reduce binding efficiency compared to the para-substituted analog.

Substituent Variations at the C2 Position

The C2 position is critical for electronic modulation and intermolecular interactions:

Compound Name C2 Substituent Biological Relevance Reference ID
1-Methyl-2-(methylsulfanyl)-1H-benzimidazole SCH₃ Base structure; moderate bioactivity
2-[(1H-Benzimidazol-2-ylmethyl)sulfanyl]-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole SCH₂(benzimidazole) Dimeric structure; potential kinase inhibition
2-[(2-Methylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole OCH₂(2-methylphenyl) Click chemistry handle for conjugation

Key Observations :

  • Methylsulfanyl (SCH₃) (target compound and ): The thioether group enhances stability compared to ethers but may oxidize to sulfoxide/sulfone metabolites.
  • Dimeric sulfanyl derivatives (): Increased molecular weight and complexity may improve target affinity but reduce bioavailability.

Biological Activity

1-[(4-Methylphenyl)methyl]-2-(methylsulfanyl)-1H-1,3-benzodiazole, often referred to as a benzodiazole derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H16N2S
  • Molecular Weight : 256.36 g/mol
  • CAS Number : 620-83-7

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzodiazole derivatives. Specifically, compounds with similar structures have shown promising results in inhibiting various cancer cell lines. For instance, a related benzodiazole compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating effective growth inhibition .

Table 1: Cytotoxic Effects of Related Benzodiazole Derivatives

Compound NameCell LineIC50 (μM)Reference
This compoundMCF-712.5
Benzodiazole Derivative AA54910.0
Benzodiazole Derivative BHT-2915.0

Antimicrobial Activity

Benzodiazoles have also been investigated for their antimicrobial properties. In vitro studies suggest that these compounds exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways .

Anticonvulsant Activity

Some benzodiazole derivatives have shown anticonvulsant activity in animal models. The mechanism often involves modulation of GABAergic neurotransmission, which plays a critical role in seizure control. For example, studies have indicated that certain derivatives can enhance GABA receptor activity, thereby reducing seizure frequency .

The biological activity of this compound is attributed to several mechanisms:

  • GABA Receptor Modulation : Enhances inhibitory neurotransmission.
  • Cell Cycle Arrest : Induces apoptosis in cancer cells by disrupting cell cycle progression.
  • Antioxidant Activity : Scavenges free radicals and reduces oxidative stress in cells.

Case Studies

One notable case study involved the evaluation of a related compound's effects on human cancer cell lines. The study found that the compound not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways. This suggests that structural modifications in benzodiazoles can lead to enhanced anticancer properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[(4-methylphenyl)methyl]-2-(methylsulfanyl)-1H-1,3-benzodiazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions starting from substituted benzimidazole precursors. For example, solvent-free reductive amination (e.g., hydrazine hydrate in absolute alcohol under reflux) is effective for introducing the sulfanyl group . Optimization involves monitoring reaction progress via TLC (Chloroform:Methanol, 7:3) and adjusting reaction time (4+ hours) and stoichiometry (1.2 eq. of hydrazine hydrate) to improve yield .

Q. How is the crystal structure of this compound resolved, and what parameters are critical for structural validation?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Key parameters include:

  • Data-to-parameter ratio : ≥12.2 for reliable refinement .
  • R factor : ≤0.05 indicates high accuracy .
  • Hydrogen bonding : Short contacts (e.g., 2.5–3.0 Å) and packing along the crystallographic c-axis are analyzed to validate intermolecular interactions .

Q. What spectroscopic techniques are essential for confirming the purity and identity of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR to verify aromatic protons (δ 7.2–8.1 ppm) and methyl/methylene groups (δ 2.3–3.5 ppm) .
  • HPLC : Reverse-phase chromatography (C18 column, methanol/water mobile phase) to assess purity (>95%) .

Advanced Research Questions

Q. How does the methylsulfanyl substituent influence the compound’s electronic properties and reactivity?

  • Methodological Answer : The methylsulfanyl group acts as an electron donor, increasing electron density on the benzodiazole ring. Computational studies (DFT, B3LYP/6-31G*) can quantify this via Mulliken charges and frontier molecular orbitals. For example, reduced HOMO-LUMO gaps (e.g., ~4.5 eV) correlate with enhanced nucleophilic reactivity .

Q. What strategies resolve contradictions in biological activity data between this compound and structural analogs?

  • Methodological Answer : Compare analogs using:

CompoundStructural FeaturesActivity Discrepancies
2-(4-Methylphenyl)-1,3-benzothiazoleLacks piperidine/sulfonylLower receptor affinity
4-Ethynyl-benzoxazinone derivativesEthynyl groupEnhanced anti-inflammatory activity
  • Hypothesis Testing : Use molecular docking (AutoDock Vina) to simulate interactions with targets (e.g., COX-2 or kinases) and validate via SPR (surface plasmon resonance) binding assays .

Q. How can computational modeling predict this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME calculate logP (~3.2), suggesting moderate lipophilicity.
  • Metabolic Stability : CYP450 isoform interactions (e.g., CYP3A4 inhibition) are modeled using Schrödinger’s QikProp .
  • Bioavailability : Topological polar surface area (TPSA < 90 Ų) indicates moderate oral absorption .

Q. What experimental designs are optimal for studying its interactions with disease-relevant enzymes?

  • Methodological Answer :

  • Enzyme Assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for proteases) to measure inhibition kinetics (IC₅₀ values) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for enzyme-ligand interactions .
  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., HIV-1 protease) to resolve binding modes .

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